6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole
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Overview
Description
6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The structure of this compound consists of a benzene ring fused to an imidazole ring, with chlorine, ethyl, and methyl substituents at positions 6, 1, and 2, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic conditions . One common method includes the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer research, it interferes with cell division and induces apoptosis in cancer cells . The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the chlorine and ethyl substituents, resulting in different chemical and biological properties.
6-Chloro-2-methylbenzimidazole: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
1-Ethyl-2-methylbenzimidazole: Lacks the chlorine substituent, affecting its chemical behavior and biological activity.
Uniqueness
6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole is unique due to the presence of chlorine, ethyl, and methyl groups, which contribute to its distinct chemical reactivity and broad spectrum of biological activities . These substituents enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
143218-44-4 |
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Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-1-ethyl-2-methylbenzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-3-13-7(2)12-9-5-4-8(11)6-10(9)13/h4-6H,3H2,1-2H3 |
InChI Key |
UPSRHKLHHXAUFJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC2=C1C=C(C=C2)Cl)C |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C=C2)Cl)C |
Synonyms |
1H-Benzimidazole,6-chloro-1-ethyl-2-methyl-(9CI) |
Origin of Product |
United States |
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